tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O3 . It has a molecular weight of 230.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-8(12)9(13)5-6-15-4/h8-9H,5-7,12H2,1-4H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 230.31 . Its IUPAC name is tert-butyl 3-amino-2-(2-methoxyethyl)azetidine-1-carboxylate .Scientific Research Applications
Foldamer Studies
The compound has been used as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This research illustrates its utility in exploring novel structures and functions of synthetic oligomers, which could have implications for understanding protein folding and designing new biomimetic materials (Abbas et al., 2009).
Synthetic Organic Chemistry
In synthetic organic chemistry, tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate serves as a versatile building block. It has been involved in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, showcasing its role in creating compounds with potential biological activity and contributing to the development of new synthetic methodologies (Sajjadi & Lubell, 2008).
Pharmaceutical Compound Synthesis
This compound is also an important intermediate in the synthesis of biologically active compounds, such as osimertinib (AZD9291), a medication used in cancer treatment. The rapid synthetic method for this intermediate from commercially available materials demonstrates its importance in the pharmaceutical industry and its potential to facilitate the development of new drugs (Zhao et al., 2017).
Novel Compound Synthesis
Furthermore, the compound has been utilized in the synthesis of novel morpholine derivatives and azetidine-3-carboxylic acids, highlighting its utility in accessing new chemical spaces and contributing to the discovery of compounds with unique properties and potential applications in various fields (D’hooghe et al., 2006); (Ji et al., 2018).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
tert-butyl 3-(2-methoxyethylamino)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(8-13)12-5-6-15-4/h9,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWMAVJTLVIWPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697019 | |
Record name | tert-Butyl 3-[(2-methoxyethyl)amino]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887581-27-3 | |
Record name | tert-Butyl 3-[(2-methoxyethyl)amino]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.